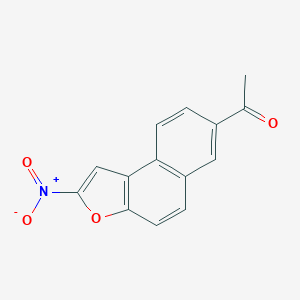
Arginine-serine polymer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginine-serine polymer is a synthetic polymer that has gained significant attention in the field of biomedicine due to its unique properties. It is composed of alternating arginine and serine amino acids, which are linked by peptide bonds. This polymer has been found to have a wide range of applications in scientific research, including drug delivery, tissue engineering, and gene therapy.
Mechanism Of Action
The mechanism of action of arginine-serine polymer is based on its ability to interact with cell membranes. The positively charged arginine residues in the polymer interact with the negatively charged components of the cell membrane, leading to the internalization of the polymer into the cell. Once inside the cell, the polymer can release its cargo, such as drugs or genetic material.
Biochemical And Physiological Effects
Arginine-serine polymer has been found to have several biochemical and physiological effects. It has been shown to be biocompatible and non-toxic, making it suitable for use in biomedical applications. Additionally, the polymer has been found to have immunomodulatory effects, which can be useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
Arginine-serine polymer has several advantages for use in lab experiments. It can be easily synthesized, and its properties can be tailored to specific applications. Additionally, the polymer has been found to have high stability and solubility, making it easy to work with. However, the polymer's high positive charge can also lead to non-specific interactions with negatively charged molecules, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of arginine-serine polymer in scientific research. One potential application is in the field of tissue engineering, where the polymer could be used to create scaffolds for tissue regeneration. Additionally, the polymer's ability to interact with cell membranes could be useful in the development of new drug delivery systems. Finally, further research is needed to fully understand the polymer's immunomodulatory effects and their potential use in the treatment of various diseases.
Synthesis Methods
The arginine-serine polymer can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the assembly of the polymer on a solid support, while SPPS is carried out in solution. Both methods have their advantages and limitations, and the choice of method depends on the specific application.
Scientific Research Applications
Arginine-serine polymer has been extensively studied for its potential applications in scientific research. One of the most promising applications is drug delivery, where the polymer can be used as a carrier for drugs. The polymer's unique structure allows it to bind to cell membranes, facilitating the delivery of drugs to specific cells or tissues.
properties
CAS RN |
107408-09-3 |
|---|---|
Product Name |
Arginine-serine polymer |
Molecular Formula |
C9H21N5O5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H14N4O2.C3H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;4-2(1-5)3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1,4H2,(H,6,7)/t4-;2-/m00/s1 |
InChI Key |
RNQIRILHKFQQIJ-ZBRNBAAYSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
Other CAS RN |
107408-09-3 |
synonyms |
arginine-serine polymer copolymer (Arg-Ser) poly(Arg(75)-Ser(25)) poly(Arg-Ser) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



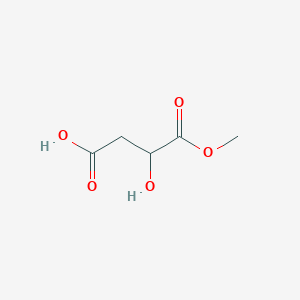

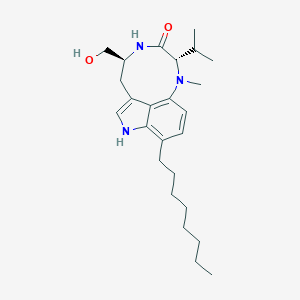
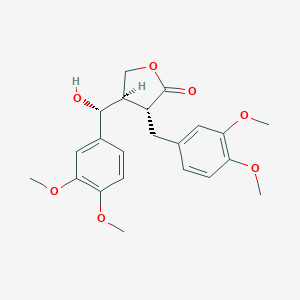
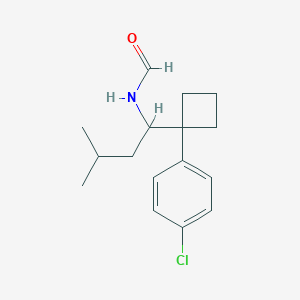

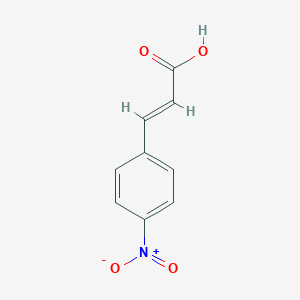
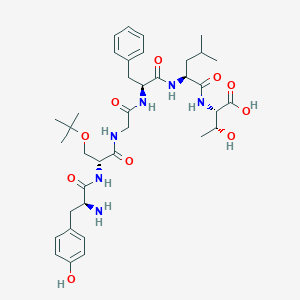
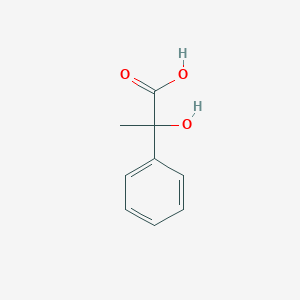
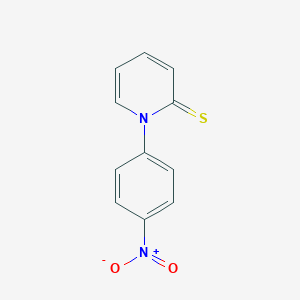
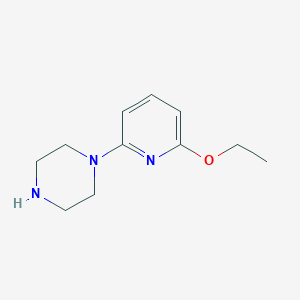
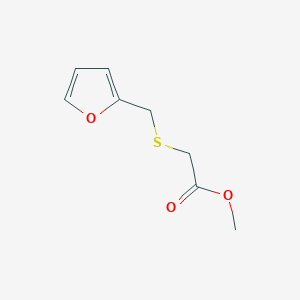
![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)
